molecular formula C7H7BrN2O B2825042 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 1235325-49-1

5-bromo-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B2825042
CAS No.: 1235325-49-1
M. Wt: 215.05
InChI Key: NSHNLXSNAJJINC-UHFFFAOYSA-N
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Description

5-bromo-6,7-dihydro-1H-indazol-4(5H)-one is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05. The purity is usually 95%.
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Scientific Research Applications

Regioselective Protection and Subsequent Reactions

Indazoles, including 5-bromoindazoles, undergo regioselective protection under specific conditions. For example, under mildly acidic conditions, regioselective protection at N-2 occurs, while thermodynamic conditions lead to regioselective protection at N-1. These protected 5-bromoindazoles are then used in Buchwald reactions with various amines to generate novel derivatives, demonstrating their utility in the synthesis of complex molecules (Slade et al., 2009).

Synthesis and Biological Evaluation as BRD4 Inhibitors

Derivatives of indazole-4,7-dione, including those related to 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one, have been synthesized and evaluated as novel BRD4 inhibitors. These compounds are investigated for their potential in controlling the proliferation of cancer cells by regulating the expression of c-Myc. This research highlights the role of such derivatives in the development of small-molecule inhibitors targeting the bromodomain (Yoo et al., 2018).

Copper-Catalyzed Synthesis

The copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide demonstrates another application of brominated compounds in facilitating the formation of C-N and N-N bonds. This method showcases the broad substrate scope and high tolerance for functional groups, underlining the versatility of 5-bromoindazole derivatives in chemical synthesis (Rajesh Kumar et al., 2011).

Cross-Coupling Reactions

Research involving 5-bromoindazoles in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions further exemplifies their importance in creating functionalized molecules. These reactions enable the sequential coupling of 5-bromoindazoles with other organic moieties, producing a variety of new compounds with potential pharmacological applications (Witulski et al., 2005).

Novel Scaffolds and Fluorophores

5-Bromoindazole derivatives have also been explored as scaffolds in the synthesis of novel fluorophores. For example, the development of biheteroaryl fluorophores via oxidative C-H/C-H cross-coupling demonstrates the potential of these compounds in creating materials with tunable emissions for applications in imaging and sensing (Cheng et al., 2016).

Properties

IUPAC Name

5-bromo-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h3,5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHNLXSNAJJINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Scheme 1 Step 3: Pyridinium tribromide (25.7 mmol, 8.22 g) was added to a solution of 6,7-dihydro-1H-indazol-4(5H)-one (25.7 mmol, 3.50 g) in acetic acid (60 mL) and the reaction mixture was stirred under reflux for 2 hours. After evaporation of the solvent, the crude residue was partitioned between DCM and a saturated solution of Na2S2O3. The organic phase was washed with a saturated solution of Na2CO3 and with water, was dried over Na2SO4 and concentrated to yield 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one (23.3 mmol, 5.00 g, 90%).
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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